2-Butynedial
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Overview
Description
2-Butynedial: is an organic compound with the molecular formula C₄H₂O₂. It is a highly reactive dialdehyde with a triple bond between the second and third carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butynedial can be synthesized through several methods. One common approach involves the oxidation of 2-butyne-1,4-diol using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound is less common due to its high reactivity and instability. it can be produced on a small scale for research purposes using the aforementioned synthetic routes. The production process involves the careful handling of reagents and strict control of reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butynedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield 2-butynediol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, such as butynedioic acid.
Reduction: 2-Butynediol or other alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butynedial has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Although less common, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butynedial involves its highly reactive carbonyl groups and triple bond. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition, oxidation, and reduction. The compound can interact with molecular targets such as enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparison with Similar Compounds
1,2-Butanediol: A diol with two hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Comparison: 2-Butynedial is unique due to its triple bond and dialdehyde structure, which confer distinct reactivity compared to the butanediols. While butanediols are primarily used as solvents and intermediates in polymer production, this compound’s reactivity makes it valuable for specialized applications in organic synthesis and research.
Properties
CAS No. |
21251-20-7 |
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Molecular Formula |
C4H2O2 |
Molecular Weight |
82.06 g/mol |
IUPAC Name |
but-2-ynedial |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h3-4H |
InChI Key |
AZEBXWRLBFPUTO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C#CC=O |
Origin of Product |
United States |
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